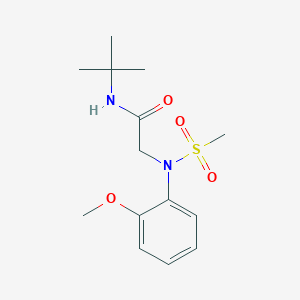![molecular formula C20H17ClN2O3 B4763478 (4-chlorophenyl){2-[(4-nitrobenzyl)oxy]benzyl}amine](/img/structure/B4763478.png)
(4-chlorophenyl){2-[(4-nitrobenzyl)oxy]benzyl}amine
Overview
Description
(4-chlorophenyl){2-[(4-nitrobenzyl)oxy]benzyl}amine is a chemical compound that has recently gained attention in the field of scientific research due to its potential applications in various fields. This compound is also known as BPN-15606 and has been found to possess a range of biochemical and physiological effects that make it a promising candidate for further study.
Mechanism of Action
The exact mechanism of action of (4-chlorophenyl){2-[(4-nitrobenzyl)oxy]benzyl}amine is not yet fully understood. However, it is believed to act as a positive allosteric modulator of the alpha-7 nicotinic acetylcholine receptor, which is involved in the regulation of cognitive function and memory.
Biochemical and Physiological Effects:
Studies have shown that (4-chlorophenyl){2-[(4-nitrobenzyl)oxy]benzyl}amine has a range of biochemical and physiological effects. It has been found to improve cognitive function and memory, enhance synaptic plasticity, and reduce inflammation in the brain. It has also been found to have neuroprotective effects, which make it a promising candidate for the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using (4-chlorophenyl){2-[(4-nitrobenzyl)oxy]benzyl}amine in lab experiments is its potential to improve cognitive function and memory. It also has neuroprotective effects, which make it a promising candidate for the treatment of neurodegenerative diseases. However, one of the limitations of using this compound in lab experiments is that its exact mechanism of action is not yet fully understood.
Future Directions
There are several future directions for the study of (4-chlorophenyl){2-[(4-nitrobenzyl)oxy]benzyl}amine. One area of focus is on the development of more effective and efficient synthesis methods for this compound. Another area of focus is on the study of its exact mechanism of action and how it interacts with other compounds in the brain. Additionally, further research is needed to determine its potential applications in the treatment of neurodegenerative diseases.
Scientific Research Applications
(4-chlorophenyl){2-[(4-nitrobenzyl)oxy]benzyl}amine has been found to have potential applications in various fields of scientific research. One of the most promising areas of application is in the field of neuroscience, where it has been found to have a positive effect on cognitive function and memory. It has also been found to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
4-chloro-N-[[2-[(4-nitrophenyl)methoxy]phenyl]methyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O3/c21-17-7-9-18(10-8-17)22-13-16-3-1-2-4-20(16)26-14-15-5-11-19(12-6-15)23(24)25/h1-12,22H,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAYTVBJRTLOORH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=CC=C(C=C2)Cl)OCC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-{2-[(4-nitrobenzyl)oxy]benzyl}aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[(3-{[(2-methoxyphenyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B4763397.png)


![2-[4-[3-(methylthio)benzyl]-1-(2-phenylethyl)-2-piperazinyl]ethanol](/img/structure/B4763434.png)
![ethyl 4-{[4-(1-azepanylcarbonyl)phenyl]amino}-4-oxobutanoate](/img/structure/B4763438.png)
![N-{5-[1-(2-ethylphenyl)-5-oxo-3-pyrrolidinyl]-1,3,4-thiadiazol-2-yl}tetrahydro-2-furancarboxamide](/img/structure/B4763443.png)
![ethyl 2-{[(2-{[(2-chloro-4-fluorobenzyl)thio]acetyl}hydrazino)carbonothioyl]amino}-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B4763444.png)
![[4-({[(4-chloro-2-fluorophenyl)amino]carbonyl}amino)phenyl]acetic acid](/img/structure/B4763453.png)
![N-[1-(4-tert-butylphenyl)ethyl]-N'-(2,3-dihydro-1H-inden-5-yl)urea](/img/structure/B4763455.png)

![4-tert-butyl-N-[2-(methylthio)ethyl]benzamide](/img/structure/B4763471.png)
![isopropyl {[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}acetate](/img/structure/B4763491.png)

